

Chemical structure and properties of L-365260

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Compound of Interest

Compound Name: L-365260

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In-Depth Technical Guide: L-365,260

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-365,260 is a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for key assays and a visualization of its primary signaling pathway are included to facilitate further research and development.

Chemical Structure and Properties

L-365,260, with the IUPAC name 1-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea, is a benzodiazepine derivative.^[1] Its chemical structure is characterized by a central benzodiazepine ring system linked to a phenylurea moiety.

Table 1: Chemical and Physical Properties of L-365,260

Property	Value	Source
IUPAC Name	1-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea	[1]
Molecular Formula	C ₂₄ H ₂₂ N ₄ O ₂	[1]
Molecular Weight	398.46 g/mol	
CAS Number	118101-09-0	[1]
SMILES	<chem>CC1=CC(=CC=C1)NC(=O)N[C@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C</chem>	[1]
Appearance	Solid	
Solubility	Soluble to 100 mM in DMSO and ethanol.	

Pharmacological Properties

L-365,260 is a high-affinity, selective antagonist for the CCK-B receptor. Its affinity for the CCK-B receptor is significantly higher than for the CCK-A receptor, making it a valuable tool for distinguishing between the functions of these two receptor subtypes.

Table 2: Pharmacological Data for L-365,260

Parameter	Species/Tissue	Value	Source
Ki (CCK-B Receptor)	Guinea Pig Brain	2.0 nM	
Ki (Gastrin Receptor)	Guinea Pig Stomach	1.9 nM	
IC ₅₀ (CCK-B Receptor)	-	2 nM	[2]
IC ₅₀ (CCK-A Receptor)	-	280 nM	[2]
In Vivo Effect	Antagonism of gastrin-stimulated acid secretion in mice (p.o.)	ED ₅₀ = 0.03 mg/kg	
In Vivo Effect	Antagonism of gastrin-stimulated acid secretion in rats (p.o.)	ED ₅₀ = 0.9 mg/kg	
In Vivo Effect	Antagonism of gastrin-stimulated acid secretion in guinea pigs (p.o.)	ED ₅₀ = 5.1 mg/kg	

Experimental Protocols

Radioligand Binding Assay for CCK-B Receptor Affinity

This protocol describes a method to determine the binding affinity of L-365,260 for the CCK-B receptor using a radiolabeled ligand.

Methodology:

- **Membrane Preparation:** Guinea pig brain tissue is homogenized in a cold lysis buffer (50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.

- Binding Assay: The assay is performed in a 96-well plate with a final volume of 250 μ L per well.
 - Add 150 μ L of the membrane preparation.
 - Add 50 μ L of unlabeled L-365,260 at various concentrations (for competition assay) or buffer.
 - Add 50 μ L of [3 H]L-365,260 solution in binding buffer.
- Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation.[3]
- Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine. The filters are then washed multiple times with ice-cold wash buffer.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: Specific binding is calculated by subtracting non-specific binding (in the presence of a high concentration of unlabeled ligand) from total binding. The equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_{max}) are determined by Scatchard analysis of saturation binding data. For competition assays, the IC_{50} value is determined and converted to a K_i value using the Cheng-Prusoff equation.

In Vivo Measurement of Pentagastrin-Stimulated Gastric Acid Secretion

This protocol outlines a method to assess the in vivo efficacy of L-365,260 in inhibiting gastric acid secretion stimulated by pentagastrin in rats.

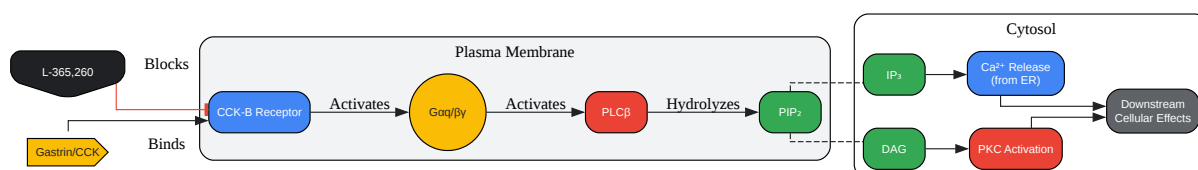
Methodology:

- Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water. The rats are anesthetized, and a cannula is inserted into the stomach through the esophagus and secured. Another cannula is placed at the pylorus to collect gastric effluent.

- **Gastric Perfusion:** The stomach is continuously perfused with a saline solution at a constant rate.
- **Basal Acid Output:** Gastric effluent is collected for a baseline period to determine the basal acid secretion rate.
- **Drug Administration:** L-365,260 is administered orally (p.o.) or intravenously (i.v.) at various doses.
- **Stimulation of Acid Secretion:** After a set time following L-365,260 administration, pentagastrin is infused intravenously to stimulate gastric acid secretion.
- **Sample Collection:** Gastric effluent is collected at regular intervals.
- **Acid Measurement:** The collected samples are titrated with a standardized NaOH solution to a neutral pH to determine the acid concentration.
- **Data Analysis:** The total acid output is calculated and compared between control (vehicle-treated) and L-365,260-treated groups to determine the dose-dependent inhibitory effect of L-365,260. The ED₅₀ value is then calculated.

Signaling Pathways

L-365,260 exerts its effects by blocking the CCK-B receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway initiated by the activation of the CCK-B receptor involves the Gαq protein.



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Caption: L-365,260 antagonism of the CCK-B receptor signaling pathway.

Upon binding of agonists like gastrin or cholecystokinin, the CCK-B receptor activates the $G_{\alpha q}$ subunit of the heterotrimeric G-protein. This activation leads to the stimulation of phospholipase $C\beta$ (PLC β). PLC β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP $_2$) into two second messengers: inositol trisphosphate (IP $_3$) and diacylglycerol (DAG). IP $_3$ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca $^{2+}$). DAG remains in the plasma membrane and, along with the increased intracellular Ca $^{2+}$, activates protein kinase C (PKC). These signaling events ultimately lead to various downstream cellular responses, such as gastric acid secretion. L-365,260, by blocking the initial receptor activation, prevents this entire cascade.

Some evidence also suggests that L-365,260 may inhibit the cyclic AMP-dependent protein kinase (PKA) pathway, although the precise mechanism of this interaction requires further investigation.

Conclusion

L-365,260 is a well-characterized, potent, and selective CCK-B receptor antagonist. Its defined chemical structure and pharmacological profile, coupled with established experimental protocols, make it an invaluable tool for research into the physiological and pathological roles of the CCK-B receptor in the gastrointestinal and central nervous systems. This guide provides the foundational technical information for scientists and researchers to effectively utilize L-365,260 in their studies.

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